REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCC(C=1SC=CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCC(C=1SC=CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCC(C=1SC=CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C=C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(CC)O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |